
Octaphenylsilsesquioxane
Overview
Description
Octaphenyloctasilsesquioxane is a polyhedral oligosilsesquioxane with the chemical formula [PhSiO1.5]8. It is a highly stable compound with a unique three-dimensional molecular architecture, making it an attractive candidate for various applications in nanotechnology and materials science. The compound is known for its thermal stability and ability to undergo multiple functionalizations, which allows it to be used as a building block for creating complex nanostructures .
Preparation Methods
Octaphenyloctasilsesquioxane is typically synthesized through a two-step reaction involving phenyltrichlorosilane (PhSiCl3) and ethanol. The first step involves the reaction of phenyltrichlorosilane with ethanol under reflux conditions to produce phenyltriethoxysilane (PhSi(OEt)3) and an uncharacterized polymeric material. The second step involves the hydrolysis and condensation of phenyltriethoxysilane to form octaphenyloctasilsesquioxane .
Industrial production methods for octaphenyloctasilsesquioxane often involve similar synthetic routes but may include additional purification steps to ensure the high purity of the final product. These methods typically use catalytic amounts of potassium hydroxide (KOH) in ethanol to facilitate the formation of high molecular weight polyphenylsilsesquioxane (PPS) with minimal contamination .
Chemical Reactions Analysis
Octaphenyloctasilsesquioxane undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, alkoxides, and other electrophilic agents. The compound can be easily modified to produce octa- and hexadeca-functionalized derivatives, which can be used as three-dimensional building blocks for constructing nanometer-scale composite materials .
Major products formed from these reactions include functionalized silsesquioxanes, which can be tailored for specific applications in materials science and nanotechnology. The high thermal stability and unique molecular architecture of octaphenyloctasilsesquioxane make it an ideal candidate for creating highly tailored materials .
Scientific Research Applications
Material Science and Engineering
1.1 Thermal Stability and Mechanical Properties
OPS has been extensively studied for its thermal stability and mechanical properties, making it suitable for high-performance materials. Research indicates that incorporating OPS into ethylene propylene diene monomer (EPDM) rubber enhances its heat insulation properties and mechanical strength. The addition of OPS resulted in improved tensile strength and elongation at break, demonstrating its effectiveness as a reinforcing agent in rubber composites .
1.2 Nanocomposites
OPS is frequently used in the development of polymeric nanocomposites. Its unique structure allows for the modification of polymer matrices, leading to enhanced thermal and mechanical properties. For example, OPS-based nanocomposites have been synthesized that exhibit improved oxidative stability and thermal resistance, making them ideal for applications in coatings and adhesives .
Functionalization and Chemical Applications
2.1 High-Temperature Lubricants
The functionalization of OPS through Friedel-Crafts chemistry has led to the development of alkyl-functionalized derivatives with potential applications as high-temperature lubricants. These modified OPS compounds exhibit enhanced lubricating properties, making them suitable for use in extreme conditions where conventional lubricants fail .
2.2 Porous Materials
OPS has been utilized in the synthesis of porous materials through various chemical reactions, including the Friedel-Crafts chloromethylation process. These porous structures are characterized by high surface areas and tunable pore sizes, which are beneficial for applications in catalysis and adsorption processes. The ability to functionalize these porous materials further enhances their applicability in environmental remediation and gas separation technologies .
Nanotechnology Applications
3.1 Drug Delivery Systems
In nanotechnology, OPS is being explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. Research has shown that OPS-based nanoparticles can encapsulate therapeutic agents, providing controlled release profiles that are advantageous for targeted therapy .
3.2 Sensors and Electronics
OPS's unique electronic properties make it a candidate for use in sensors and electronic devices. Its incorporation into organic-inorganic hybrid materials can enhance the performance of sensors by improving their sensitivity and response times . Additionally, OPS can be used to create insulating layers in microelectronic applications due to its excellent dielectric properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of octaphenyloctasilsesquioxane involves its ability to undergo multiple functionalizations and form stable three-dimensional structures. The molecular targets and pathways involved in its action are primarily related to its interactions with other molecules and materials at the nanoscale. The compound’s unique molecular architecture allows it to form highly stable and tailored nanostructures, which can be used for various applications in materials science and nanotechnology .
Comparison with Similar Compounds
Octaphenyloctasilsesquioxane is unique compared to other similar compounds due to its high thermal stability and ability to undergo multiple functionalizations. Similar compounds include polyphenylsilsesquioxane (PPS), which also has a polyhedral structure and is used in similar applications. octaphenyloctasilsesquioxane is distinguished by its higher thermal stability and greater versatility in functionalization .
Other similar compounds include ladder polyphenylsilsesquioxane (l-PPSQ) and polyhedral polyphenylsilsesquioxane (p-PPSQ), which have different molecular architectures and properties. The unique three-dimensional structure of octaphenyloctasilsesquioxane makes it particularly suitable for applications requiring highly tailored and stable nanostructures .
Biological Activity
Octaphenylsilsesquioxane (OPS) is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, characterized by a cage-like structure composed of silicon and oxygen atoms with phenyl groups at the corners. This unique architecture imparts distinctive properties, making OPS a subject of interest in various fields, including materials science and biomedical applications. This article explores the biological activity of OPS, highlighting its synthesis, properties, and potential applications.
Synthesis and Structural Characteristics
OPS can be synthesized through several methods, including the reaction of silanes with phenolic compounds or via sol-gel processes. The resulting structure is defined by its empirical formula , which indicates eight phenyl groups attached to a silicon-oxygen framework. The synthesis can be tailored to modify the surface properties and enhance biological compatibility.
Biocompatibility
Research indicates that OPS exhibits high biocompatibility, making it suitable for biomedical applications. Its incorporation into biocompatible polymers has led to advanced nanocomposite materials that show improved hemocompatibility and antithrombogenicity. These characteristics are crucial for cardiovascular implants, where reduced inflammatory responses and calcification resistance are desired .
Antimicrobial Activity
Studies have demonstrated that OPS can possess antimicrobial properties when incorporated into polymer matrices. The phenyl groups can interact with microbial membranes, leading to cell lysis. This property is particularly useful in developing coatings for medical devices to prevent infection .
Drug Delivery Systems
OPS has been explored as a carrier for drug delivery systems due to its tunable porosity and surface chemistry. Research shows that OPS-based materials can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .
Case Studies
- Cardiovascular Implants : A study evaluated the use of OPS in creating nanocomposites for stents. Results indicated enhanced mechanical properties and reduced thrombogenicity compared to traditional materials, demonstrating OPS's potential in improving implant performance .
- Antimicrobial Coatings : In another case, OPS was integrated into polymer films used for surgical instruments. The films exhibited significant reductions in bacterial colonization compared to uncoated controls, highlighting the effectiveness of OPS in infection prevention .
- Drug Delivery : Research on OPS-based nanoparticles showed successful encapsulation of anticancer drugs with sustained release profiles over extended periods. This application underscores the versatility of OPS in therapeutic contexts .
Data Tables
Property | Value |
---|---|
Empirical Formula | |
Average Molecular Weight | 1,088 g/mol |
Biocompatibility | High |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Drug Loading Capacity | Up to 30% w/w |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of octaphenylsilsesquioxane (OPS) to achieve high yield and purity?
- Methodological Answer : The hydrolysis of phenyltrichlorosilane under controlled water addition rates (e.g., 0.5 mL/min) and reaction temperatures (e.g., 0–5°C) is critical. Trace KOH catalyzes the rearrangement of the prepolymer into OPS, achieving yields >90% . Post-synthesis purification via solvent washing (e.g., ethanol/water mixtures) and recrystallization (e.g., toluene) removes unreacted precursors. Structural validation requires FTIR (Si–O–Si stretching at ~1,100 cm⁻¹), ²⁹Si NMR (resonances at −78 ppm for T³ silicon), and elemental analysis (C, H, Si content) .
Q. How can spectroscopic techniques resolve structural ambiguities in OPS derivatives, such as sulfonated variants?
- Methodological Answer : For sulfonated OPS (SPOSS), FTIR confirms sulfonic acid group incorporation (S=O stretching at 1,030–1,200 cm⁻¹). MALDI-TOF MS differentiates between SPOSS-2, SPOSS-4, and SPOSS-8 based on molecular weight shifts (e.g., SPOSS-8 at m/z ~1,200–1,300). NMR (¹H and ²⁹Si) identifies regioselective sulfonation patterns and quantifies functional group density .
Q. What thermal stability benchmarks are established for OPS, and how do they compare to modified derivatives?
- Methodological Answer : OPS exhibits a 5% weight loss temperature (Td₅%) of 436.8°C under nitrogen, attributed to its rigid siloxane cage . Sulfonated SPOSS derivatives show enhanced thermal stability (Td₅% >450°C) due to crosslinking via sulfonic acid groups, as confirmed by TG-FTIR analysis of decomposition byproducts (e.g., SO₂, CO₂) .
Advanced Research Questions
Q. How can machine learning (ML) guide the synthesis of high-functionality OPS derivatives?
- Methodological Answer : ML algorithms (e.g., random forests, neural networks) predict optimal reaction conditions for sulfonation. For SPOSS-8 synthesis, training on 21 low-functionality (<4 -SO₃H) datasets identifies K₂SO₄ as a critical additive. ML models correlate reagent ratios (e.g., H₂SO₄:K₂SO₄), temperature, and reaction time with functionality, achieving 95% prediction accuracy .
Q. What computational methods validate OPS-based frameworks for gas adsorption applications?
- Methodological Answer : Grand Canonical Monte Carlo (GCMC) simulations model methane/hydrogen adsorption in OPS-based hybrid frameworks. Parameters include Lennard-Jones potentials for gas-cage interactions and pore size distributions (PSD) derived from N₂ adsorption isotherms. Experimental validation uses volumetric gas adsorption analyzers, with selectivity ratios (CH₄/H₂ >3 at 298 K) matching simulated results .
Q. How do structural defects in OPS affect its performance in polymer nanocomposites?
- Methodological Answer : Defect analysis via X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) quantifies cage imperfections (e.g., incomplete phenyl substitution). In polyamide/OPS composites, defects reduce tensile modulus by 15–20% compared to defect-free OPS. Mitigation strategies include post-synthetic annealing (250°C, 2 h) to promote cage reorganization .
Q. Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding OPS solubility in organic solvents?
- Analysis : Solubility variations arise from differences in cage symmetry and phenyl group orientation. Fully condensed OPS (T₈ symmetry) is insoluble in non-polar solvents (e.g., hexane) but soluble in aromatic solvents (e.g., toluene). Partially condensed derivatives (T₇ or T₆) exhibit higher solubility due to reduced steric hindrance. Solvent selection must align with OPS synthesis batches, verified via dynamic light scattering (DLS) .
Q. How can researchers reconcile discrepancies in OPS thermal degradation mechanisms?
- Analysis : TG-FTIR studies under oxidative vs. inert atmospheres reveal divergent pathways. In air, phenyl group oxidation dominates (CO₂ release at 500–600°C), while N₂ environments favor siloxane backbone breakdown (Si–O bond scission above 700°C). Standardizing degradation protocols (heating rate, gas flow) minimizes data variability .
Q. Methodological Best Practices
Q. What strategies ensure reproducibility in OPS synthesis across laboratories?
- Guidelines :
- Standardize precursor purity (phenyltrichlorosilane ≥99%).
- Control hydrolysis pH (8–10) using buffered KOH solutions.
- Document reaction parameters (e.g., stirring rate, humidity) in metadata .
Q. How should researchers address batch-to-batch variability in OPS characterization?
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octakis-phenyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXJHRABGYYAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893550 | |
Record name | Octaphenylhexacyclooctasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1033.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5256-79-1 | |
Record name | Octaphenylsilsesquioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5256-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octaphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octaphenylhexacyclooctasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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